4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core system (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) with two distinct substituents: a (4-chlorophenyl)methyl sulfanyl group and a (4-methylphenyl)methyl group.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS2/c1-15-4-6-16(7-5-15)13-28-23(29)21-20(19-3-2-12-26-22(19)31-21)27-24(28)30-14-17-8-10-18(25)11-9-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGPMZRHIWXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a unique tricyclic structure containing sulfur and nitrogen atoms, which are known to influence biological activity. The presence of the 4-chlorophenyl and 4-methylphenyl groups may contribute to its lipophilicity and ability to interact with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl moiety have shown moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
In a study evaluating synthesized compounds with related structures, several exhibited promising antibacterial effects against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably:
- Acetylcholinesterase Inhibition : Some derivatives demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease.
- Urease Inhibition : Compounds related to this structure showed significant urease inhibition, which is beneficial in managing urinary tract infections .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Synthesis and Evaluation of Derivatives :
- In Silico Studies :
Discussion
The biological activity of 4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one appears promising based on its structural characteristics and preliminary research findings. Its antibacterial properties and enzyme inhibition capabilities suggest potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally or functionally related molecules, focusing on core systems, substituents, and inferred properties.
Table 1: Structural and Functional Comparison of the Target Compound with Analogs
Notes:
- Core Structure : The target’s tricyclic system distinguishes it from simpler heterocycles like triazoles (metconazole) or thiophenes (compound 21). Its rigidity may enhance binding specificity compared to flexible analogs.
- Conversely, the (4-methylphenyl) group may modulate solubility and metabolic stability.
- Electronic Effects : Sulfur and nitrogen atoms in the tricyclic core likely alter electron distribution compared to all-carbon or oxygen-containing systems, affecting reactivity and intermolecular interactions .
Research Findings:
Impact of Chlorophenyl Substituents : Chlorinated aromatic groups, as seen in metconazole, are associated with enhanced hydrophobic interactions in biological targets, such as fungal cytochrome P450 enzymes . The target compound’s (4-chlorophenyl)methyl sulfanyl group may exhibit similar binding modes.
Tricyclic vs. Bicyclic Systems : Compared to the dithia-azatetracyclo compound in , the target’s triazatricyclo core lacks a fourth ring but includes additional nitrogen atoms, which could increase polarity and hydrogen-bonding capacity.
Synthetic Challenges : The synthesis of such complex tricyclic systems (e.g., via electrophile-induced cyclization, as in ) often requires precise control of reaction conditions to avoid side products.
Contradictions and Limitations:
- While substituent similarities (e.g., chlorophenyl groups) suggest shared bioactivity, divergent core structures (triazatricyclo vs. triazole) may lead to entirely different mechanisms of action.
- Limited experimental data on the target compound’s physicochemical or biological properties necessitate cautious extrapolation from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
